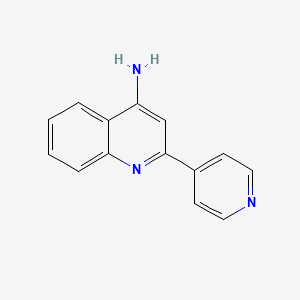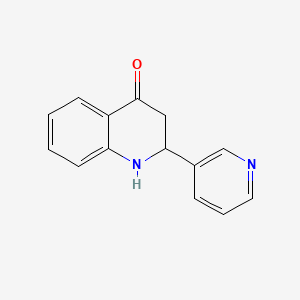![molecular formula C9H6N4OS B11886610 2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 134878-94-7](/img/structure/B11886610.png)
2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused triazole and quinazoline ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like ethanol or acetonitrile under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the triazole ring.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division processes, thereby inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another heterocyclic compound with a thioxo group, known for its antimicrobial properties.
2-Thioxo-1,2,3,4-tetrahydroquinazoline: Similar to the target compound but lacks the triazole ring, used in various medicinal chemistry applications.
2-Thioxo-1,2,4-triazolo[4,3-a]pyrimidine: Contains a fused triazole and pyrimidine ring system, studied for its anticancer and antimicrobial activities.
Uniqueness
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
134878-94-7 |
|---|---|
Formule moléculaire |
C9H6N4OS |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C9H6N4OS/c14-7-5-3-1-2-4-6(5)10-8-11-9(15)12-13(7)8/h1-4H,(H2,10,11,12,15) |
Clé InChI |
FVCLXYYLWSFBPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C(=NC(=S)N3)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)


![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)


![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)

